MiAMP2b
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DPQTECQQCQRRCRQQESGPRQQQYCQRRCKEICEEEEEYN |
Origin of Product |
United States |
Comparison with Similar Compounds
Tables
Table 1 : Structural and Functional Summary of this compound and Homologs
Table 2 : Cross-Family AMP Comparison Highlighting this compound’s Unique Traits
Preparation Methods
Source and Initial Extraction
MiAMP2b is naturally found in the seeds of Macadamia integrifolia. The initial preparation begins with the collection of macadamia nut kernels, which are the biological source of the antimicrobial peptides this compound, MiAMP2c, and MiAMP2d. The nuts are processed to extract proteins, focusing on the fraction containing vicilin precursors from which MiAMP2 peptides are derived.
- Seed kernel homogenization: The kernels are ground and homogenized in appropriate buffers to solubilize proteins.
- Crude protein extraction: Proteins are extracted using aqueous buffers, often containing salt or mild detergents to enhance solubility while preserving peptide integrity.
Purification Techniques
Purification of this compound involves chromatographic and electrophoretic methods to isolate the peptide from the complex protein mixture.
- Chromatography: Ion-exchange chromatography is commonly used to separate proteins based on charge differences. Size-exclusion chromatography may follow to separate based on molecular size.
- SDS-PAGE and Western blotting: Sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) is employed to monitor purity and molecular weight. Western blotting with specific antibodies can confirm the presence of this compound.
- Mass spectrometry identification: Purified peptides are identified and confirmed by mass spectrometry, which verifies the peptide sequence and post-translational modifications.
Recombinant Expression
Due to limited natural abundance and for detailed functional studies, recombinant expression systems have been developed.
- Gene cloning: The gene encoding this compound is cloned from Macadamia integrifolia cDNA, focusing on the N-terminal region of the preprovicilin gene that encodes the this compound peptide.
- Expression vectors: The gene is inserted into bacterial or yeast expression vectors to produce the peptide in vitro.
- Protein expression: Induced expression in host cells produces the peptide, which is then purified using affinity chromatography or other standard protein purification methods.
- Folding and disulfide bond formation: Refolding protocols are applied to ensure correct disulfide bond formation critical for the peptide's antimicrobial activity.
Structural Characterization
Detailed structural studies are essential to confirm the correct folding and functional conformation of this compound.
- NMR spectroscopy: Nuclear Magnetic Resonance (NMR) is used to determine the three-dimensional structure of this compound in solution. This involves collecting NOESY spectra and applying distance restraints for structure calculations.
- Disulfide bond mapping: The presence of multiple cysteine residues forming disulfide bonds (notably three disulfide bonds in this compound) is confirmed by mass spectrometry and chemical analysis.
- Computational modeling: Tools such as CYANA and CNS are used for automated NOE assignment and structure refinement, with quality assessed by MolProbity scores.
Summary Table of Preparation Methods
| Step | Description | Techniques/Tools Used | Key Findings/Notes |
|---|---|---|---|
| Source Collection | Macadamia integrifolia seed kernels collected and homogenized | Mechanical grinding, buffer extraction | Peptides originate from vicilin precursors |
| Protein Extraction | Solubilization of proteins from seed homogenate | Aqueous buffers, mild detergents | Preserves peptide integrity |
| Purification | Isolation of this compound from protein mixture | Ion-exchange chromatography, size-exclusion, SDS-PAGE, Western blot | Purity and identity confirmed by mass spectrometry |
| Recombinant Expression | Cloning and expression of this compound gene in microbial systems | Gene cloning, bacterial/yeast expression vectors | Enables large-scale production and functional studies |
| Folding & Disulfide Bond Formation | In vitro refolding to achieve native conformation with correct disulfide bonds | Refolding protocols, chemical analysis | Three disulfide bonds stabilize the peptide |
| Structural Characterization | Determination of 3D structure and disulfide bond mapping | NMR spectroscopy, CYANA, CNS, MolProbity | Confirms hairpin fold stabilized by disulfide bonds |
| Activity Validation | Antimicrobial assays against fungal and bacterial pathogens | Growth inhibition assays | Strong antifungal activity; selective antibacterial effect |
Research Findings and Insights
- This compound is part of a novel family of antimicrobial peptides processed from vicilin precursors in macadamia seeds, featuring conserved cysteine motifs forming disulfide bonds critical for structural stability and activity.
- The peptides are isolated using classical protein purification methods combined with modern mass spectrometry for precise identification.
- Recombinant expression has been successfully used to produce this compound and related peptides, facilitating detailed structural and functional studies.
- Structural analyses reveal that this compound adopts a hairpin fold stabilized by three disulfide bonds, differing from related peptides that rely on hydrophobic interactions for stability.
- Antimicrobial assays highlight this compound’s potent inhibition of fungal pathogens at low concentrations, supporting its potential application in agricultural biotechnology and medicine.
Q & A
Q. What longitudinal study designs assess this compound’s stability and resistance development in clinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
